molecular formula C12H21ClN4O2 B6181623 tert-butyl 3-amino-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine-7-carboxylate hydrochloride CAS No. 2613383-79-0

tert-butyl 3-amino-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine-7-carboxylate hydrochloride

Cat. No.: B6181623
CAS No.: 2613383-79-0
M. Wt: 288.8
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Description

Tert-butyl 3-amino-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine-7-carboxylate hydrochloride: is a chemical compound with the molecular formula C₁₂H₂₀N₄O₂·HCl and a molecular weight of 288.78 g/mol. This compound is a derivative of imidazo[1,2-d][1,4]diazepine, featuring a tert-butyl group and a carboxylate hydrochloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine-7-carboxylate hydrochloride typically involves multiple steps, starting with the construction of the imidazo[1,2-d][1,4]diazepine core

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the amino group to an amine oxide.

  • Reduction: : Reduction of the carboxylate group to an alcohol.

  • Substitution: : Replacement of the tert-butyl group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed

  • Oxidation: : Formation of amine oxides.

  • Reduction: : Production of alcohols.

  • Substitution: : Generation of various substituted derivatives.

Scientific Research Applications

Tert-butyl 3-amino-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine-7-carboxylate hydrochloride: has several applications in scientific research:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in chemical reactions.

  • Biology: : Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: : Explored for its therapeutic potential in treating various diseases, such as neurological disorders and inflammation.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Tert-butyl 3-amino-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine-7-carboxylate hydrochloride: can be compared with other similar compounds, such as:

  • Imidazo[1,2-d][1,4]diazepines: : These compounds share a similar core structure but may have different substituents and functional groups.

  • Tert-butyl derivatives: : Other compounds with tert-butyl groups may have different core structures and biological activities.

Properties

CAS No.

2613383-79-0

Molecular Formula

C12H21ClN4O2

Molecular Weight

288.8

Purity

95

Origin of Product

United States

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